molecular formula C10H8BrNO B11716802 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

Numéro de catalogue: B11716802
Poids moléculaire: 238.08 g/mol
Clé InChI: UKZCDCACMDNOJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a seven-membered heterocyclic compound featuring a benzazepinone core substituted with a bromine atom at the 5-position. This scaffold is notable in medicinal chemistry for its role as a bromodomain inhibitor, particularly in targeting BET (Bromodomain and Extra-Terminal) proteins, which are critical in epigenetic regulation . The bromine substituent enhances electrophilicity and may facilitate halogen bonding with target proteins, improving binding affinity and selectivity.

Propriétés

Formule moléculaire

C10H8BrNO

Poids moléculaire

238.08 g/mol

Nom IUPAC

5-bromo-1,3-dihydro-3-benzazepin-2-one

InChI

InChI=1S/C10H8BrNO/c11-9-6-12-10(13)5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,12,13)

Clé InChI

UKZCDCACMDNOJE-UHFFFAOYSA-N

SMILES canonique

C1C2=CC=CC=C2C(=CNC1=O)Br

Origine du produit

United States

Méthodes De Préparation

La synthèse de 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one peut être réalisée par plusieurs voies de synthèse :

    Hydroamination : Cette méthode implique l’hydroamination intramoléculaire catalysée par un métal d’une fonction alkyne par une fraction amide.

    Carbopalladation : Des conditions de Heck réductrices peuvent être utilisées pour fournir des benzazépinones.

    Amidation : Diverses approches d’amidation permettent la synthèse de benzazépinones saturées et insaturées.

Mécanisme D'action

Le mécanisme d’action de 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one implique son rôle d’inhibiteur pan-BET des bromodomaines puissant et à ligand efficace. Il se lie simultanément aux deux bromodomaines, exploitant un mode d’action bivalent. Cette liaison inhibe l’activité des bromodomaines BET, qui sont impliqués dans la régulation de l’expression génique .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one and related compounds:

Compound Name Core Structure Substituents Biological Target/Activity Key Features
This compound Benzazepinone 5-Br BET bromodomains Flexible 7-membered ring; Rule of 5 compliant
5-Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Benzoimidazolone 5-Br, 1/3-Me NLRP3 inflammasome Rigid 5-membered imidazole ring; additional methyl groups improve metabolic stability
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Benzodiazepinone 7-Br Undisclosed (structural studies) Two nitrogen atoms in 7-membered ring; altered basicity
5-(2-Bromophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one Benzodiazepinone 5-(2-BrPh), 7-Cl CNS targets (anxiolytic potential) Chlorophenyl group increases lipophilicity
3-(3-Chloropropyl)-7,8-dimethoxy-benzo[d]azepin-2-one Benzazepinone 3-(Cl-propyl), 7/8-OMe Ivabradine impurity Bulky substituents affect pharmacokinetics
5-Bromo-1,3-dimethylpyridin-2-one Pyridone 5-Br, 1/3-Me Undisclosed Aromatic pyridine ring; smaller size limits flexibility

Physicochemical Properties

Property 5-Bromo-benzazepin-2-one 5-Bromo-benzoimidazolone 5-Bromo-pyridone
Molecular Weight ~250 g/mol ~230 g/mol ~202 g/mol
LogP (Predicted) 2.5–3.0 2.0–2.5 1.5–2.0
Hydrogen Bond Acceptors 3 3 2
Rule of 5 Compliance Yes Yes Yes

The benzoazepinone’s larger ring size offers conformational flexibility, while pyridones prioritize metabolic stability .

Activité Biologique

5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of benzodiazepine derivatives, characterized by a fused benzene and azepine ring structure. The bromine substituent at the 5-position enhances its biological activity, contributing to its pharmacological effects.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can halt the cell cycle at different phases, preventing cancer cell proliferation.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Neuropharmacological Effects

The compound has demonstrated notable effects on the central nervous system (CNS):

  • Anxiolytic Activity : In animal models, it exhibits anxiolytic effects without causing significant sedation or ataxia. This is particularly relevant for patients requiring anxiety management without heavy sedation.
  • Anticonvulsant Properties : Studies have shown that it can reduce seizure activity in various models, indicating potential use in epilepsy treatment.

Cardiovascular Effects

This compound has been studied for its cardiovascular effects:

  • Vasorelaxation : It exhibits vasorelaxant properties, contributing to lower blood pressure and improved blood flow.
  • Bradycardic Activity : The compound has shown heart-rate-reducing effects in vitro, suggesting potential benefits in managing heart rate abnormalities.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Similar to other benzodiazepines, it may enhance GABAergic transmission, leading to anxiolytic and anticonvulsant effects.
  • Inhibition of Protein Kinases : Recent studies suggest that it may inhibit specific protein kinases involved in cancer progression and inflammation.
  • Bromodomain Inhibition : As a bivalent inhibitor of BET bromodomains (BRD2, BRD3, BRD4), it may disrupt protein-protein interactions critical for cancer cell survival.

Case Studies and Clinical Research

Several case studies highlight the therapeutic potential of this compound:

Patient IDConditionTreatment DosageOutcome
I. R.Anxiety due to hypertension10 mg t.i.d.Symptoms relieved after one month
M. D.Psychophysiological reaction10 mg q.i.d.Excellent relief from gastrointestinal symptoms
B. F.Severe anxiety episodesIncreased from 5 mg t.i.d. to 15 mg q.i.d.Marked improvement in symptoms

These cases illustrate the compound's efficacy in treating anxiety-related disorders and its favorable safety profile.

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one, and how do reaction conditions influence yield?

Answer:
The synthesis of this benzodiazepinone derivative typically involves bromination of a precursor (e.g., 1,3-dihydro-2H-benzo[d]azepin-2-one) using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of brominating agents. For example, highlights a similar intermediate synthesis where bromination is followed by cyclization, with yields highly dependent on reaction time and catalyst purity (e.g., palladium on carbon) . Optimizing these parameters can mitigate side reactions such as over-bromination or ring-opening.

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR data to literature values (e.g., lists analogous benzodiazepine derivatives with distinct aromatic proton shifts at δ 7.2–8.1 ppm for brominated positions) .
  • HPLC-MS : Assess purity (>95% by area under the curve) and confirm molecular weight (theoretical m/z: 255.03 for C₁₀H₇BrN₂O).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (as demonstrated in for structurally related brominated indole derivatives) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?

Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. functional assays) often stem from:

  • Isomerism : Chiral centers in benzodiazepinones (e.g., notes enantiomeric differences in receptor affinity) .
  • Metabolic Stability : Use hepatic microsome assays to compare degradation rates (e.g., emphasizes purity >98% for reliable in vitro results) .
  • Off-Target Effects : Screen against panels like CEREP to identify non-selective binding .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

Answer:
Density functional theory (DFT) simulations can model bromine’s electronic effects on the benzodiazepinone core. For example:

  • HOMO-LUMO Analysis : Predict regioselectivity in Suzuki-Miyaura couplings (C-5 bromine acts as a better leaving group than C-7 in related structures; supports this trend) .
  • Solvent Modeling : Polarizable continuum models (PCM) assess solvent impacts on transition states (e.g., DMF vs. THF) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:
This compound serves as:

  • Pharmacophore Scaffold : For designing GABAₐ receptor modulators ( and cite brominated benzodiazepines as CNS-active templates) .
  • Synthetic Intermediate : In preparing fluorinated or nitro-substituted analogs ( details bromine’s utility in subsequent functionalization) .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:
Scale-up challenges often arise from:

  • Exothermic Reactions : Use flow chemistry to control heat dissipation ( emphasizes safety in industrial synthesis) .
  • Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures for high recovery; notes purity-critical applications) .

Advanced: What environmental impacts should be considered when handling this compound?

Answer:

  • Waste Bromine Management : Neutralize brominated byproducts with sodium thiosulfate to avoid aquatic toxicity ( ’s safety protocols for brominated pyridinones are applicable) .
  • Degradation Studies : Use LC-MS/MS to track environmental persistence ( ’s surface chemistry methods can be adapted) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.